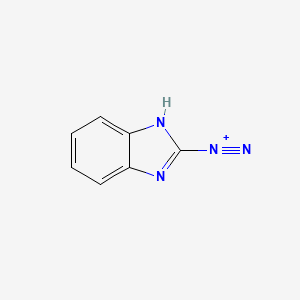
1H-Benzimidazole-2-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-diazonium is a diazonium compound derived from benzimidazole. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of fused benzene and imidazole rings. The diazonium group attached to the benzimidazole ring makes this compound a versatile intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves the reaction of 1H-benzimidazole-2-amine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the diazonium compound. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-2-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like hypophosphorous acid or stannous chloride are employed.
Major Products:
Substitution Reactions: Halogenated benzimidazoles, cyanobenzimidazoles, and hydroxybenzimidazoles.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 1H-Benzimidazole-2-amine.
Applications De Recherche Scientifique
1H-Benzimidazole-2-diazonium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as anticancer and antimicrobial agents.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. In coupling reactions, the diazonium group forms a bond with the nucleophilic site of the coupling partner, leading to the formation of azo compounds. In biological systems, the diazonium group can modify proteins and nucleic acids, affecting their function and activity.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-2-amine: The precursor to 1H-Benzimidazole-2-diazonium, used in similar synthetic applications.
1H-Benzimidazole-2-carboxylic acid: Another derivative of benzimidazole with different reactivity and applications.
2-Phenyl-1H-benzimidazole: A structurally similar compound with distinct chemical properties.
Uniqueness: this compound is unique due to its diazonium group, which imparts distinct reactivity compared to other benzimidazole derivatives. This reactivity makes it a valuable intermediate in the synthesis of azo dyes and other aromatic compounds, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
66138-09-8 |
|---|---|
Formule moléculaire |
C7H5N4+ |
Poids moléculaire |
145.14 g/mol |
Nom IUPAC |
1H-benzimidazole-2-diazonium |
InChI |
InChI=1S/C7H5N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)/q+1 |
Clé InChI |
ZUMUNOBFFWJCMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



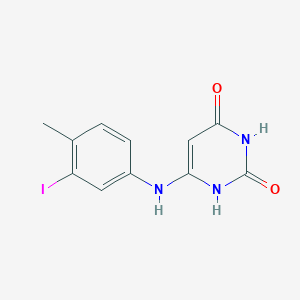

silane](/img/structure/B14469852.png)

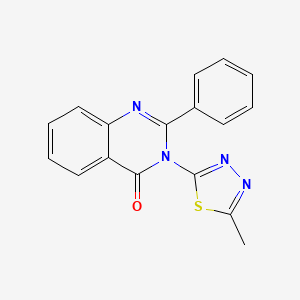
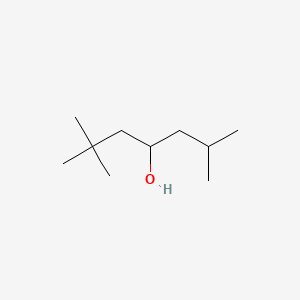

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

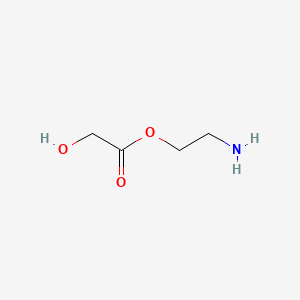

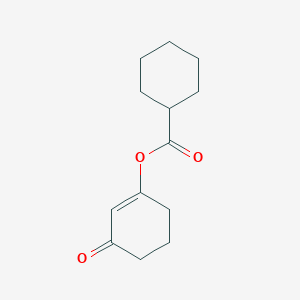
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
